(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple iodine atoms and a propanoate group, making it a subject of interest in both chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the iodination of phenolic compounds, followed by the coupling of these iodinated intermediates with acetamido and propanoate groups under controlled conditions. Common reagents used in these reactions include iodine, acetic anhydride, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often employing advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove iodine atoms, altering its structure and reactivity.
Substitution: Halogen atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
In biological research, (2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate is studied for its potential interactions with biological molecules. Its iodine content makes it useful in imaging techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .
Medicine
Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with specific proteins and enzymes makes it a candidate for drug development, particularly in targeting diseases that involve iodine metabolism .
Industry
In industry, the compound is used in the production of specialized materials, including polymers and coatings. Its unique properties contribute to the development of high-performance materials with specific functionalities .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms play a crucial role in binding to these targets, altering their activity and leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, modulating pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used in the production of high-performance polymers.
NH4S and NH4S2: Compounds with similar configurations but distinct sulfur arrangements, used in hydride superconductors and astrophysical research.
Uniqueness
What sets (2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate apart is its high iodine content and complex structure, which confer unique reactivity and binding properties. These characteristics make it particularly valuable in applications requiring precise molecular interactions and modifications.
Properties
Molecular Formula |
C21H16I4N2O7 |
---|---|
Molecular Weight |
916.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C21H16I4N2O7/c1-9(28)26-16(21(32)34-27-17(29)2-3-18(27)30)6-10-4-14(24)20(15(25)5-10)33-11-7-12(22)19(31)13(23)8-11/h4-5,7-8,16,31H,2-3,6H2,1H3,(H,26,28)/t16-/m0/s1 |
InChI Key |
JCCGXVURQLCHLT-INIZCTEOSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)ON3C(=O)CCC3=O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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